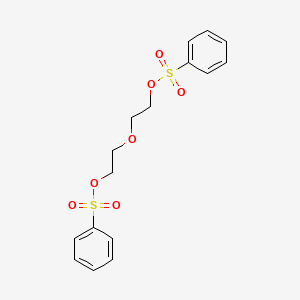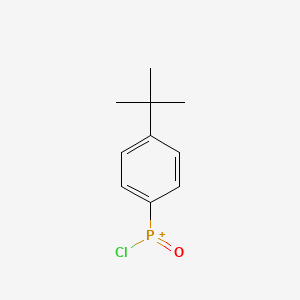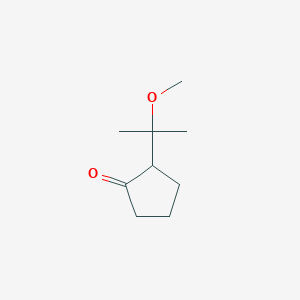
2,6-Diaminohexanoic acid;triisocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diaminohexanoic acid: It is a building block for protein synthesis in the human body and must be obtained through diet as it cannot be synthesized internally . Triisocyanate compounds, on the other hand, are organic compounds containing three isocyanate groups. These compounds are widely used in the production of polyurethanes, which are versatile polymers used in various industries .
准备方法
2,6-Diaminohexanoic acid: can be synthesized through two main biosynthetic pathways: the diaminopimelate pathway and the α-aminoadipate pathway. These pathways involve distinct enzymes and substrates and are found in diverse organisms . Industrial production of lysine often involves microbial fermentation using bacteria such as Corynebacterium glutamicum.
Triisocyanate: compounds are typically produced from amines through phosgenation, where phosgene reacts with an amine to form an isocyanate . This process requires special precautions due to the hazardous nature of phosgene. Alternative methods include the Curtius rearrangement, where an acyl azide is converted to an isocyanate and nitrogen gas .
化学反应分析
2,6-Diaminohexanoic acid: undergoes various chemical reactions, including:
Oxidation: Lysine can be oxidized to form allysine, which is important in the cross-linking of collagen and elastin.
Substitution: Lysine can undergo substitution reactions, such as acetylation, methylation, and glycosylation, which modify its function in proteins.
Triisocyanate: compounds react with nucleophiles such as alcohols, amines, and water. For example:
Reaction with alcohols: Forms urethane linkages, which are the basis for polyurethane production.
Reaction with amines: Forms ureas, which can further react to form biurets.
Reaction with water: Produces carbon dioxide and amines, which is utilized in the production of polyurethane foams.
科学研究应用
2,6-Diaminohexanoic acid: has numerous applications in scientific research:
Medicine: Used in the treatment of herpes simplex virus infections and to reduce anxiety.
Industry: Used in the production of animal feed supplements and as a component in cell culture media.
Triisocyanate: compounds are primarily used in the production of polyurethanes, which have applications in:
Automotive industry: Used in the production of car seats, dashboards, and insulation materials.
Construction industry: Used in insulation, adhesives, and coatings.
Textile industry: Used in the production of spandex fibers.
作用机制
2,6-Diaminohexanoic acid: exerts its effects by participating in protein synthesis. It is incorporated into proteins during translation and can undergo post-translational modifications that affect protein function . Lysine residues can interact with other amino acids through hydrogen bonding and act as a general base in catalysis .
Triisocyanate: compounds react with nucleophiles to form stable linkages, such as urethane and urea bonds. These reactions are essential for the formation of polyurethanes, which have unique mechanical and chemical properties .
相似化合物的比较
2,6-Diaminohexanoic acid: is similar to other amino acids such as arginine and histidine, which also contain basic side chains. lysine is unique in its ability to undergo extensive post-translational modifications and its role in collagen cross-linking .
Triisocyanate: compounds are similar to diisocyanates, which contain two isocyanate groups. Triisocyanates are unique in their ability to form more complex polymer structures due to the presence of three reactive sites .
Similar compounds include:
Arginine: Another basic amino acid involved in protein synthesis.
Histidine: An amino acid with a basic side chain that plays a role in enzyme catalysis.
Diisocyanates: Compounds with two isocyanate groups used in polyurethane production.
属性
分子式 |
C9H14N5O5-3 |
|---|---|
分子量 |
272.24 g/mol |
IUPAC 名称 |
2,6-diaminohexanoic acid;triisocyanate |
InChI |
InChI=1S/C6H14N2O2.3CNO/c7-4-2-1-3-5(8)6(9)10;3*2-1-3/h5H,1-4,7-8H2,(H,9,10);;;/q;3*-1 |
InChI 键 |
SCLIETHGYOTKEB-UHFFFAOYSA-N |
规范 SMILES |
C(CCN)CC(C(=O)O)N.C(=[N-])=O.C(=[N-])=O.C(=[N-])=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol)](/img/structure/B14454972.png)

![2,7-Dimethyl-1,6-dioxaspiro[4.5]decane](/img/structure/B14454993.png)




![{2-[(Butan-2-yl)sulfanyl]ethenyl}benzene](/img/structure/B14455035.png)


